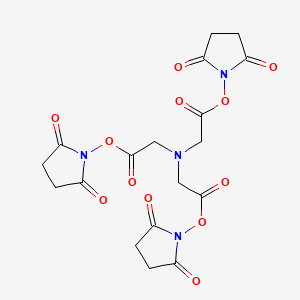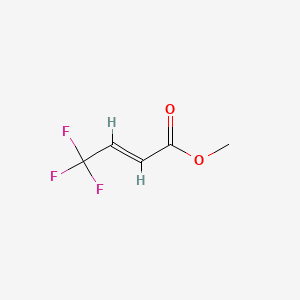
Methyl 4,4,4-trifluorocrotonate
概要
説明
Methyl 4,4,4-trifluorocrotonate is an organic compound with the molecular formula C5H5F3O2 and a molecular weight of 154.09 g/mol . It is a clear liquid with a boiling point of 95°C and a density of 1.237 g/cm³ . This compound is known for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various chemical syntheses and industrial applications .
作用機序
Mode of Action
The compound acts as a precursor or reagent in chemical reactions. It undergoes diastereoselective Michael addition reactions with nucleophiles . In these reactions, it donates a trifluoromethyl group to the nucleophile, resulting in the formation of a new compound with a trifluoromethylated stereogenic center.
Biochemical Pathways
. The downstream effects of these reactions depend on the specific context and application of the synthesized compounds.
Result of Action
The primary result of Methyl 4,4,4-trifluorocrotonate’s action is the formation of new compounds with a trifluoromethylated stereogenic center. These compounds can have various applications in organic synthesis .
生化学分析
Biochemical Properties
Methyl 4,4,4-trifluorocrotonate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to participate in Michael addition reactions, which are crucial in the synthesis of complex organic molecules . The compound’s trifluoromethyl group enhances its reactivity, making it a valuable intermediate in the synthesis of fluorinated pharmaceuticals .
Cellular Effects
This compound affects various cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell function, including alterations in metabolic pathways and enzyme activity . These effects are particularly relevant in the context of drug development, where this compound can be used to modulate cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use . The compound’s trifluoromethyl group is known to enhance its binding affinity to target proteins, leading to significant changes in gene expression and enzyme activity . These molecular interactions are critical for understanding the compound’s role in biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental designs . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models . Understanding these temporal effects is crucial for optimizing its use in research and development .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects are essential for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is critical for understanding its overall impact on cellular metabolism . Studies have shown that this compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its overall activity and function . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in therapeutic applications .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are important for understanding how this compound exerts its effects at the cellular level . Studies have shown that the compound can accumulate in certain organelles, leading to localized changes in cellular function .
準備方法
Synthetic Routes and Reaction Conditions: Methyl 4,4,4-trifluorocrotonate can be synthesized through several methods. One common route involves the reaction of methyl crotonate with a fluorinating agent such as trifluoromethyl iodide in the presence of a base like potassium carbonate . The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
化学反応の分析
Types of Reactions: Methyl 4,4,4-trifluorocrotonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.
Major Products Formed:
Oxidation: Trifluorocrotonic acid.
Reduction: Trifluorocrotonyl alcohol.
Substitution: Various substituted crotonates depending on the nucleophile used.
科学的研究の応用
Methyl 4,4,4-trifluorocrotonate has several applications in scientific research:
類似化合物との比較
Ethyl 4,4,4-trifluorocrotonate: Similar in structure but with an ethyl ester group instead of a methyl ester.
Trifluoromethylcrotonic acid: The carboxylic acid derivative of methyl 4,4,4-trifluorocrotonate.
Uniqueness: this compound is unique due to its specific trifluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its non-fluorinated counterparts . This makes it particularly valuable in the synthesis of fluorinated organic compounds, which are often used in pharmaceuticals and agrochemicals .
特性
IUPAC Name |
methyl (E)-4,4,4-trifluorobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O2/c1-10-4(9)2-3-5(6,7)8/h2-3H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMZYYLXAGRBDO-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85694-31-1 | |
| Record name | Methyl 4,4,4-trifluorocrotonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085694311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Methyl 4,4,4-trifluorocrotonate a valuable compound in organic synthesis?
A1: this compound is particularly useful in synthesizing enantioenriched trifluoromethylated compounds []. These compounds are important because the trifluoromethyl (CF3) group can significantly alter a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity. This makes them valuable building blocks for developing pharmaceuticals and agrochemicals.
Q2: The research mentions a "Copper-catalyzed enantioselective conjugate addition" involving this compound. Could you elaborate on the significance of this reaction?
A2: This reaction, described in the research [], offers a way to introduce chirality into molecules containing a trifluoromethyl group. Enantioselectivity is crucial because different enantiomers of a chiral molecule can have vastly different biological activities. By using a chiral copper catalyst, the reaction selectively forms one enantiomer over the other, leading to enantioenriched products. This control over stereochemistry is vital for drug discovery and development.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



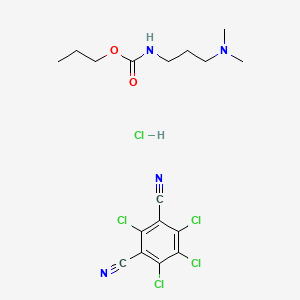
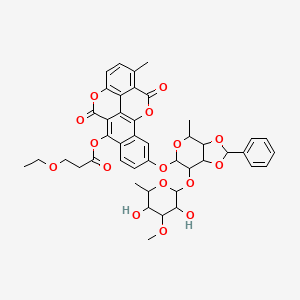
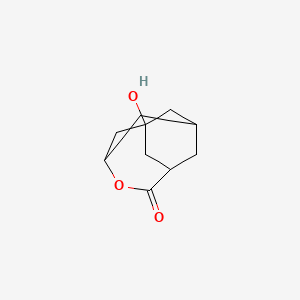
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[[3,4-dioxo-2-(1-pyrrolidinyl)-1-cyclobutenyl]amino]methyl]-1-cyclohexanecarboxamide](/img/structure/B1230784.png)
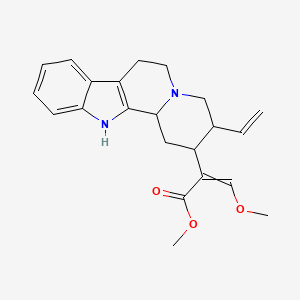
![N-[2-(2-ethyl-1-piperidinyl)ethyl]-2-[(2-methyl-1,3-benzothiazol-6-yl)sulfonylamino]acetamide](/img/structure/B1230787.png)
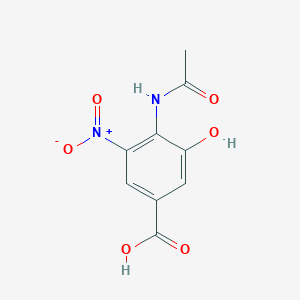
![1-(4-fluorophenyl)-N-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B1230789.png)

![5-[[4-(Diethylamino)anilino]methylidene]-1-(2-furanylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1230791.png)
![N-(5-chloro-2-pyridinyl)-2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]acetamide](/img/structure/B1230793.png)

